delta-Guanidinovaleric acid

Descripción general

Descripción

Delta-Guanidinovaleric acid (GVA) is a chemical compound with significant biological roles and interactions within the body. It is an endogenous convulsant and is thought to be a specific gamma-aminobutyric acid (GABA) antagonist, affecting neurotransmitter release in the brain. This compound has been studied for its effects on monoamine release in the rat striatum, where it has been observed to induce significant increases in the release of dopamine (DA) and serotonin (5-HT) compared to controls. The activation of GABA receptors has been found to inhibit the release of these neurotransmitters, indicating a complex interplay between GVA and GABAergic systems (Kabuto et al., 1995).

Synthesis Analysis

The synthesis of delta-Guanidinovaleric acid and related compounds has been a topic of scientific research, focusing on the development of methods to create these compounds efficiently. Research into the synthesis of protected guanidino acids, closely related to GVA, has been achieved through a one-pot reaction process, demonstrating the potential for synthesizing guanidino compounds from amino acids. This method involves treating amino acids with specific reagents to yield the corresponding guanidino acids, highlighting the synthetic accessibility of compounds like GVA (Lal & Gangopadhyay, 1996).

Molecular Structure Analysis

The identification and structural analysis of GVA have been conducted using techniques such as thin layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas chromatography/mass spectrometry (GC/MS). These studies have confirmed the presence of GVA in human urine, demonstrating its metabolic relevance and providing insights into its chemical structure through detailed analytical characterization (Yokoi et al., 1987).

Chemical Reactions and Properties

The chemical reactivity and properties of GVA have been explored through its interactions with other biochemical compounds. For instance, its role as a convulsant involves the inhibition of inhibitory neurotransmitter responses, such as those mediated by GABA and glycine. This effect is thought to be due to GVA's ability to block the chloride channel, which is critical for the inhibitory action of these neurotransmitters, suggesting a direct chemical interaction mechanism that contributes to the compound's biological effects (De Deyn et al., 1988).

Physical Properties Analysis

While specific studies detailing the physical properties of GVA, such as solubility, melting point, or molecular weight, were not directly identified in this search, the methodologies used for its identification and structural analysis imply certain physical characteristics. For instance, the use of TLC, HPLC, and GC/MS indicates that GVA is amenable to separation and detection in mixtures, suggesting a degree of solubility and volatility conducive to these analytical methods.

Chemical Properties Analysis

GVA's chemical properties, particularly its reactivity with GABA receptors and its role as a convulsant, indicate a unique profile among guanidino compounds. Its ability to increase neurotransmitter release in the brain and to interact with inhibitory neurotransmitter systems highlights its potent biological activity. Furthermore, the synthesis of related guanidino compounds and the investigation into their functionalization suggest a broad range of chemical behaviors and potential for interaction with various biological molecules (Schuster et al., 1990).

Aplicaciones Científicas De Investigación

Neurotransmitter Release : GVA is known to induce the release of dopamine and serotonin in the rat striatum. It acts as a gamma-aminobutyric acid (GABA) antagonist, and its application has been shown to significantly increase the amount of dopamine and serotonin released. GABA agonists like muscimol and baclofen can inhibit this GVA-induced release, suggesting interactions between GVA and GABA receptors (Kabuto et al., 1995).

Hyperargininemia Research : GVA has been identified in the urine of patients with hyperargininemia. This finding suggests that GVA could be a potential biomarker for this condition and may play a role in its pathophysiology (Marescau et al., 1979).

Convulsant Effects and Inhibition of Neurotransmitter Responses : Studies have shown that GVA can act as a convulsant and inhibit responses to inhibitory neurotransmitters like GABA and glycine in mouse neurons. This suggests its role in modifying neurotransmitter activity and potentially contributing to seizure activities (De Deyn et al., 1988).

Guanidino Compound Analysis : GVA, among other guanidino compounds, has been studied in various biological tissues, providing insights into species-specific differences and its natural occurrence in ureotelic animals. This research is crucial for understanding the metabolic pathways and biological functions of GVA (Marescau et al., 1992).

Detection in Biological Fluids : The identification of GVA in human urine through techniques like chromatography and mass spectrometry underscores its presence and potential significance in human metabolism (Yokoi et al., 1987).

Epileptogenic Potential : GVA has been shown to induce epileptiform discharges in animal models, suggesting its role in epileptogenesis and as a potential tool for studying seizure mechanisms (Marescau et al., 1983).

Safety And Hazards

Propiedades

IUPAC Name |

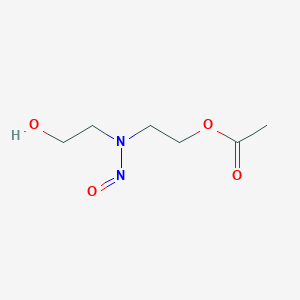

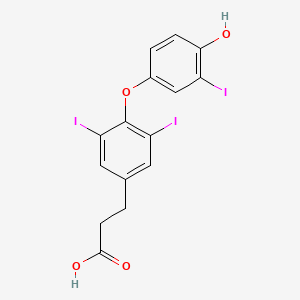

5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2/c7-6(8)9-4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKUBCVAQGIZRHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=C(N)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196772 | |

| Record name | delta-Guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

delta-Guanidinovaleric acid | |

CAS RN |

462-93-1 | |

| Record name | delta-Guanidinovaleric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Guanidinovaleric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(4-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1211763.png)